4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide is an organic compound with the molecular formula C13H12ClNO3S. It is characterized by the presence of chloro, hydroxymethyl, and sulfonamide functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The resulting compound undergoes nitration to introduce a nitro group.
Substitution: The nitro group is then substituted with a sulfonamide group using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or zinc amalgam in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[2-(hydroxymethyl)phenyl]benzene-1-sulfonamide: Similar structure but with different substitution patterns.
5-Chloro-2-(hydroxymethyl)benzenesulfonamide: Lacks the additional chloro group on the benzene ring.
N-(5-Chloro-2-hydroxyphenyl)benzenesulfonamide: Contains a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide is unique due to the presence of both chloro and hydroxymethyl groups on the benzene ring, which can significantly influence its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
922711-38-4 |
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Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c14-10-3-5-12(6-4-10)20(18,19)16-13-7-11(15)2-1-9(13)8-17/h1-7,16-17H,8H2 |
InChI Key |
PXTPLILUPXXCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CO)Cl |
Origin of Product |
United States |
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